molecular formula C7H7F3N2O B3048989 Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]- CAS No. 189300-85-4

Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-

Cat. No.: B3048989
CAS No.: 189300-85-4
M. Wt: 192.14 g/mol
InChI Key: BXPYXUULYZZKNA-UHFFFAOYSA-N
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Description

Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]- is a chemical compound known for its unique structure and properties. It belongs to the class of pyrazole derivatives, which are widely studied for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]- typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out in a mixture of methanol and water under reflux conditions for about three hours . The resulting product is then purified through distillation.

Industrial Production Methods

Industrial production of this compound often involves scalable and regioselective synthetic approaches. For instance, the lithiation of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one followed by electrophilic trapping has been reported as an efficient method . This process can be conducted in either batch or flow mode, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, alcohols, and substituted pyrazole derivatives .

Scientific Research Applications

Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by increasing its lipophilicity and metabolic stability. This allows the compound to effectively interact with enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Trifluoromethyl)phenyl)ethanone
  • 1-(5-(Trifluoromethyl)phenyl)ethanone
  • 3-(Trifluoromethyl)acetophenone

Uniqueness

Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]- stands out due to its unique pyrazole ring structure combined with a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-4(13)5-3-12(2)11-6(5)7(8,9)10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPYXUULYZZKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446800
Record name Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189300-85-4
Record name Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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